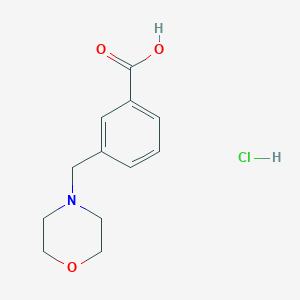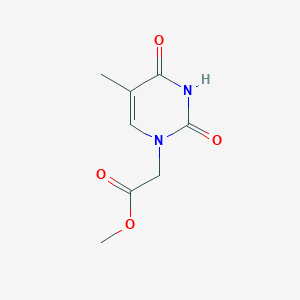![molecular formula C15H12Cl2N2O B177658 4-[(7-クロロキノリン-4-イル)アミノ]フェノール塩酸塩 CAS No. 154179-39-2](/img/structure/B177658.png)
4-[(7-クロロキノリン-4-イル)アミノ]フェノール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride is a chemical compound with the molecular formula C15H12Cl2N2O. . The compound features a quinoline ring system, which is a common structural motif in many biologically active molecules.
科学的研究の応用
マラリア抑制活性
この化合物は合成され、マラリア治療薬としての可能性について評価されています。 この化合物は、マラリア原虫のライフサイクルにおいて重要なプロセスである、β-ヘマチン形成とヘモグロビン分解をインビトロで阻害することが示されています .
抗がん活性
この化合物の誘導体は、抗がん特性について試験されています。 研究は、これらの誘導体が、がん治療のための新しい治療薬の開発において役割を果たす可能性を示しています .
結核治療
この化合物の新しいアナログは、潜在的なMycobacterium tuberculosis DNAジャイレース阻害剤として合成されています。 DNAジャイレースは、MTBにおけるDNAトポロジーを維持するために不可欠であり、抗菌療法の標的となっています。そのため、これらのアナログは、新しい結核治療法の探索において重要です .
抗菌特性
研究では、この化合物を由来とするカルコンの、黄色ブドウ球菌の臨床株を含むさまざまな細菌株に対する抗菌の可能性も調べられています .
作用機序
Target of Action
The primary targets of 3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride are heme molecules and DNA gyrase . Heme molecules play a crucial role in the life cycle of malaria parasites, while DNA gyrase is essential for the survival and replication of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its targets through inhibition . It inhibits heme crystallization, a vital process for malaria parasites . It also inhibits DNA gyrase, an enzyme that regulates DNA topology in Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the heme crystallization pathway in malaria parasites and the DNA replication pathway in Mycobacterium tuberculosis . By inhibiting these pathways, it disrupts the life cycle of the parasites and the replication of the bacteria, leading to their death.
Pharmacokinetics
The compound’smolecular weight (307.18 g/mol) and physical form (solid) suggest that it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of heme crystallization and DNA gyrase , leading to the death of malaria parasites and Mycobacterium tuberculosis . In vitro studies have shown that the compound has potent antimalarial and anticancer activities .
生化学分析
Biochemical Properties
3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit heme crystallization, a key biochemical reaction in the life cycle of malaria parasites . This interaction suggests that the compound may bind to heme or related biomolecules, preventing them from crystallizing and thereby disrupting the parasite’s metabolism .
Cellular Effects
In cellular studies, 3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride has demonstrated cytotoxic effects against human prostate LNCaP tumor cells . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its inhibitory effect on heme crystallization suggests that it may bind to heme or related biomolecules, preventing them from crystallizing . This could potentially disrupt the parasite’s metabolism, leading to its death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride typically involves the reaction of 7-chloroquinoline with 3-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nucleophilic Aromatic Substitution: 7-chloroquinoline undergoes nucleophilic aromatic substitution with 3-aminophenol in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated
特性
IUPAC Name |
3-[(7-chloroquinolin-4-yl)amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O.ClH/c16-10-4-5-13-14(6-7-17-15(13)8-10)18-11-2-1-3-12(19)9-11;/h1-9,19H,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDLXKULBJIEBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647798 |
Source


|
| Record name | 3-[(7-Chloroquinolin-4-yl)amino]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154179-39-2 |
Source


|
| Record name | 3-[(7-Chloroquinolin-4-yl)amino]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
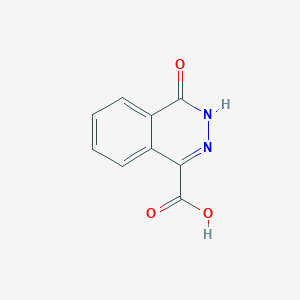
![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)

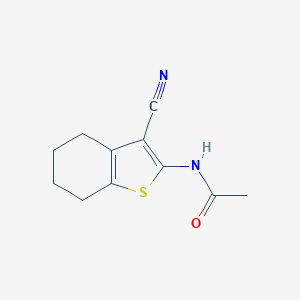
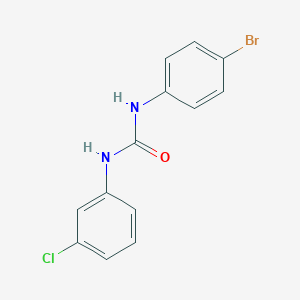

![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea](/img/structure/B177594.png)
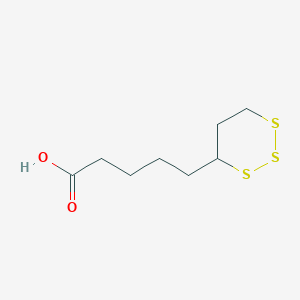
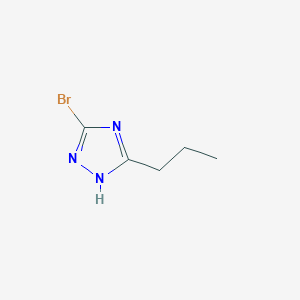

![2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B177608.png)
